Enhanced Lipophilicity (LogP) of 2-Methoxy vs. 3-Methoxy Isomer
The ortho-methoxy substitution pattern in 4-Benzyloxy-2-methoxyphenylacetic acid results in a calculated LogP of 2.90 , which is higher than the LogP value reported for its close structural analog, 4-Benzyloxy-3-methoxyphenylacetic acid (LogP = 2.78) [1]. This indicates a measurable difference in lipophilicity that can influence membrane permeability, solubility, and overall pharmacokinetic behavior in biological systems.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.90130 |
| Comparator Or Baseline | 4-Benzyloxy-3-methoxyphenylacetic acid (LogP = 2.78) |
| Quantified Difference | ΔLogP = +0.12 |
| Conditions | Computational prediction (software/model not specified in source) |
Why This Matters
A difference of +0.12 in LogP can be significant in structure-activity relationship (SAR) studies, potentially affecting compound distribution and target engagement, making the 2-methoxy isomer a distinct entity for research requiring precise lipophilicity control.
- [1] PubChem. 4-Benzyloxy-3-methoxyphenylacetic acid. Compound Summary. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/280276 View Source
